molecular formula C36H37N2O5+ B1264898 ATTO 590 para-isomer(1+)

ATTO 590 para-isomer(1+)

Cat. No. B1264898
M. Wt: 577.7 g/mol
InChI Key: DTNVZBLKMGRFER-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 590 para-isomer(1+) is the para-isomer of ATTO 590 cation. It has a role as a fluorochrome. It is a xanthene dye, a dicarboxylic acid, an organic heteropentacyclic compound and an organic cation.

Scientific Research Applications

Fluorescence Quenching and Exciplex Formation

  • ATTO 590 para-isomer(1+) has been studied for its fluorescence quenching capabilities, particularly in relation to tryptophan. This is important in super-resolution microscopies and single-molecule studies. A key finding is that tryptophan efficiently quenches ATTO 590 fluorescence via excited-state charge transfer, and an exciplex can form between these two substances, impacting protein fluorescence monitoring in systems tagged with ATTO dyes (Bhattacharjee et al., 2014).

Metal Ion Sensing

  • The ATTO 590 dye has been utilized in the development of fluorescent metal ion sensors. A notable application is in detecting Cu(2+) ions, where ATTO 590's emission wavelength is tunable, making it suitable for biological samples that exhibit broad autofluorescence at wavelengths below 550 nm. This attribute is particularly important due to the rarity of fluorescent metal ion sensors with emission wavelengths greater than 600 nm (Mokhir et al., 2005).

Quantum Dot Functionalization

  • ATTO 590 is used in the functionalization of semiconductor quantum dots. This application is significant in biological sensor technologies, where the energy transfer between the quantum dot and attached ATTO 590 dye is critical. The method for determining the exact number of ATTO 590 dye molecules attached per quantum dot is based on time-resolved spectral analysis, which is essential for accurately interpreting luminescence decay in photoexcitation experiments (Kaiser et al., 2015).

properties

Molecular Formula

C36H37N2O5+

Molecular Weight

577.7 g/mol

IUPAC Name

2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid

InChI

InChI=1S/C36H36N2O5/c1-8-37-28-17-30-26(14-21(28)12-13-35(37,4)5)32(25-15-22(33(39)40)10-11-23(25)34(41)42)27-16-24-20(3)19-36(6,7)38(9-2)29(24)18-31(27)43-30/h10-19H,8-9H2,1-7H3,(H-,39,40,41,42)/p+1

InChI Key

DTNVZBLKMGRFER-UHFFFAOYSA-O

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C=CC([N+](=C5C=C4O3)CC)(C)C)C6=C(C=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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